molecular formula C19H19N3O4 B11157021 N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide

Cat. No.: B11157021
M. Wt: 353.4 g/mol
InChI Key: OJVZOSIYMGAXNP-UHFFFAOYSA-N
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Description

N-{2-[(2,5-Dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide is a synthetic compound characterized by a 1H-indole-2-carboxamide core linked via a glycinamide bridge to a 2,5-dimethoxyphenyl group. This structure combines the aromatic indole system, known for its prevalence in bioactive molecules, with a substituted phenyl group that modulates electronic and steric properties. The 2,5-dimethoxy substitution on the phenyl ring may influence solubility, receptor binding, and metabolic stability, making it relevant for pharmacological exploration .

Synthesis of this compound likely follows methods analogous to those described for related N-(benzoylphenyl)-1H-indole-2-carboxamides (), where ethyl-1H-indole-2-carboxylate is coupled with an amine-containing precursor (e.g., 2,5-dimethoxyphenylethylamine) under basic conditions (e.g., sodium ethoxide in DMF). Purification via column chromatography and structural confirmation through $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry would be standard .

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H19N3O4/c1-25-13-7-8-17(26-2)15(10-13)22-18(23)11-20-19(24)16-9-12-5-3-4-6-14(12)21-16/h3-10,21H,11H2,1-2H3,(H,20,24)(H,22,23)

InChI Key

OJVZOSIYMGAXNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,5-dimethoxyaniline with an appropriate acylating agent to form an intermediate. This intermediate is then reacted with an indole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran and water, and reagents such as sodium acetate and haloacetylchloride .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve optimizing the reaction conditions to maximize yield and minimize by-products. For example, using a combination of solvents and selective reduction agents like sodium borohydride and stannous chloride can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-(2-(4-Chlorophenoxy)Acetamido)Phenyl)-1H-Indole-2-Carboxamide

  • Structural Differences: Replaces the 2,5-dimethoxyphenyl group with a 4-chlorophenoxy-acetamido moiety.
  • Synthesis: Synthesized via a TBTU-mediated coupling between N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide and 1H-indole-2-carboxylic acid. This method mirrors the target compound’s synthesis but uses different precursors .
  • Physicochemical Properties: Higher molecular weight (487.34 g/mol vs. ~423 g/mol for the target compound) and reduced solubility in polar solvents due to the hydrophobic chlorophenoxy group .

3-[(2-Amino-4-Oxo-Thiazol-5-Ylidene)Methyl]-1H-Indole-2-Carboxylic Acid Derivatives

  • Structural Differences: Incorporates a thiazolylidene-methyl group at the indole 3-position, introducing a heterocyclic ring.
  • Synthesis: Prepared via condensation of 3-formyl-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one under acidic reflux conditions. Contrasts with the target’s coupling reaction in basic media .

N-[2-(3,4-Dihydro-1H-Isoquinolin-2-Yl)-2-Oxoethyl]-N-(2,5-Dimethoxyphenyl)Benzenesulfonamide

  • Structural Differences: Replaces the indole-2-carboxamide with a benzenesulfonamide group and introduces a dihydroisoquinoline moiety.
  • Synthesis: Likely involves sulfonylation of a dihydroisoquinoline precursor, differing from the target’s carboxamide coupling strategy .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Synthesis Method Key Spectral Data ($ ^1H $-NMR, ppm)
Target Compound C₁₉H₂₀N₃O₅ 2,5-Dimethoxyphenyl, indole-2-carboxamide Coupling in DMF/NaOEt δ 7.8 (indole H-3), δ 3.8 (OCH₃)
N-(2-(4-Chlorophenoxy)Acetamido Phenyl) C₂₃H₁₉ClN₂O₄ 4-Chlorophenoxy, indole-2-carboxamide TBTU-mediated coupling δ 7.6 (Ar-H), δ 4.3 (OCH₂)
Thiazolylidene-Indole Derivative C₁₄H₁₀N₂O₃S Thiazolylidene-methyl, indole-2-carboxylic acid Acidic reflux δ 8.2 (thiazole H), δ 10.1 (COOH)
Benzenesulfonamide-Dihydroisoquinoline C₂₄H₂₅N₃O₅S Benzenesulfonamide, dihydroisoquinoline Sulfonylation δ 7.5 (sulfonamide Ar-H), δ 3.5 (CH₂)

Key Research Findings and Implications

  • Steric Considerations: Steric hindrance from the tert-butyl groups in ’s selenourea derivative highlights the importance of substituent size in reaction outcomes, suggesting similar considerations for the target compound’s synthesis .
  • Pharmacological Potential: Indole-2-carboxamide derivatives (e.g., ) show promise in CNS-targeted therapies, with substituents modulating blood-brain barrier permeability .

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